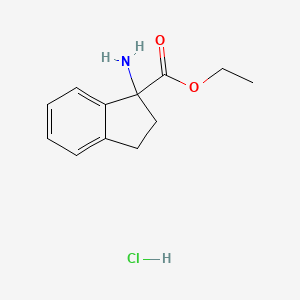![molecular formula C13H21N5O B1525105 1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine CAS No. 1354963-45-3](/img/structure/B1525105.png)
1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine
Overview
Description
“1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine” is a chemical compound with the molecular weight of 263.34 . It is also known by its IUPAC name, "1-[6-(4-morpholinyl)-4-pyrimidinyl]-3-piperidinamine" . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is "1S/C13H21N5O/c14-11-2-1-3-18(9-11)13-8-12(15-10-16-13)17-4-6-19-7-5-17/h8,10-11H,1-7,9,14H2" . This code provides a detailed description of the molecule’s structure, including the number and arrangement of its atoms.Physical And Chemical Properties Analysis
As mentioned earlier, “1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine” is a powder that is stored at room temperature . More detailed physical and chemical properties are not provided in the search results.Scientific Research Applications
Heterocyclic Compound Synthesis
Researchers have investigated the reactions of pyrimidine derivatives with amines such as morpholine and piperidine, leading to the synthesis of various heterocyclic compounds. These studies are foundational for developing new chemical entities with potential applications in medicinal chemistry and materials science. For instance, the reaction of 6-methyl-2-methylthio-3-(2-thioxo-1,3,4-oxadiazol-5-yl)methyl-4(3H)-pyrimidinone with butyland benzylamine, as well as with piperidine and morpholine, has been explored to understand the substitution reactions and the formation of thiosemicarbazides and oxadiazolethione piperidinium salts (Yakubkene & Vainilavichyus, 1998).
Biological Activity Studies
Compounds synthesized from reactions involving morpholine and piperidine structures have been assessed for their antimicrobial, antitumor, and anti-inflammatory properties. For example, phosphorus dendrimers with various types of amine terminal groups, including morpholine and piperidine, have been synthesized and tested for cytotoxicity, DNA complexation, and transfection capabilities. These studies indicate low cytotoxicity and potential as transfection agents for DNA delivery into cells (Padié et al., 2009).
Synthesis of Dyes and Functional Materials
The synthesis of novel dyes and functional materials also utilizes compounds like 1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine. Research in this area focuses on developing new dyes with applications in synthetic polymer fibers, indicating the versatility of these heterocyclic amines in material science (Peters & Bide, 1985).
Safety And Hazards
This compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
properties
IUPAC Name |
1-(6-morpholin-4-ylpyrimidin-4-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O/c14-11-2-1-3-18(9-11)13-8-12(15-10-16-13)17-4-6-19-7-5-17/h8,10-11H,1-7,9,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIUJTXFRRPARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3CCOCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[6-(Morpholin-4-yl)pyrimidin-4-yl]piperidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



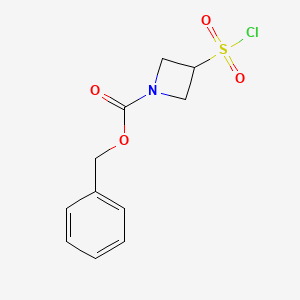

![Tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate](/img/structure/B1525027.png)
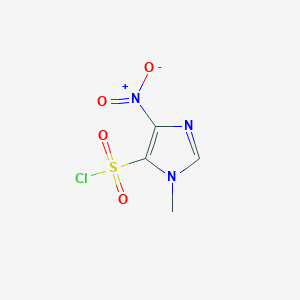
![tert-butyl N-[(N'-hydroxycarbamimidoyl)(2-methoxyphenyl)methyl]carbamate](/img/structure/B1525033.png)
![(2,2-Dimethylpropyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B1525034.png)
![2-[4-(2-methoxyethoxy)phenyl]-5-methyl-2H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525035.png)
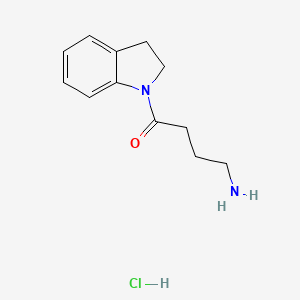

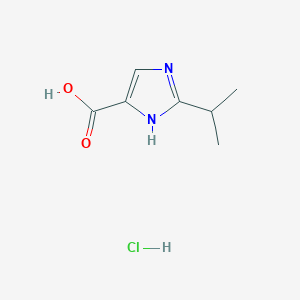
![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperidin-3-amine](/img/structure/B1525040.png)
![2-[(5-Acetyl-2-methoxyphenyl)methanesulfinyl]acetic acid](/img/structure/B1525042.png)
